methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

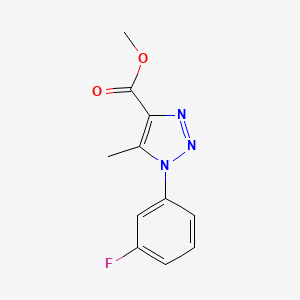

Methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound featuring a 3-fluorophenyl substituent at position 1, a methyl group at position 5, and a methyl ester at position 2. Triazole derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and corrosion inhibition due to their stability, hydrogen-bonding capacity, and tunable electronic properties. This compound’s synthesis typically involves cyclization reactions of appropriate precursors under reflux conditions, as seen in analogous triazole syntheses .

Properties

IUPAC Name |

methyl 1-(3-fluorophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-7-10(11(16)17-2)13-14-15(7)9-5-3-4-8(12)6-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANJPIMGGDXSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while hydrolysis of the ester group will produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Aryl Group

Halogen Substituents

- Ethyl 1-(3-Fluorophenyl)-5-Phenyl-1H-1,2,3-Triazole-4-Carboxylate (6a): Substituents: 3-Fluorophenyl (position 1), phenyl (position 5). The 3-fluorophenyl group enhances electron-withdrawing effects, influencing reactivity in further functionalization . Yield: 74% (vs. 94% for nitrophenyl analogs) .

Ethyl 1-(4-Chlorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate :

Electron-Withdrawing vs. Electron-Donating Groups

Ethyl 1-(4-Nitrophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate (6) :

- Ethyl 1-[4-(Aminosulfonyl)Phenyl]-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate (4a): Substituents: 4-Sulfonamidophenyl (position 1).

Ester Group Variations

- Ethyl vs. Methyl Esters: Ethyl Esters (e.g., compounds in ): Generally exhibit higher lipophilicity, which may improve membrane permeability in biological applications.

Functional Group Modifications

Corrosion Inhibition

- Ethyl 1-(4-Chlorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate : Demonstrated 70–80% inhibition efficiency on aluminum alloys in HCl, attributed to adsorption via the triazole ring and halogen substituents .

- Target Compound : The 3-fluorophenyl group may offer similar inhibition properties, though fluorine’s smaller size could reduce surface coverage compared to chlorine.

Coordination Polymers and Materials Science

- 1-(3,4-Dimethylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate : Forms Zn(II) and Cd(II) coordination polymers with crystallization-induced enhanced emission (CIE), highlighting the role of bulky aryl groups in supramolecular assembly .

Biological Activity

Methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is with a molecular weight of approximately 236.27 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of triazole derivatives often stems from their ability to interact with various enzymes, proteins, and receptors. The unique structure of this compound allows for multiple non-covalent interactions such as hydrogen bonding and Van der Waals forces, which are crucial for binding to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example:

- Case Study 1 : A study demonstrated that triazole compounds exhibit significant cytotoxicity against various cancer cell lines. The this compound showed an IC50 value comparable to standard chemotherapeutic agents in assays against human cancer cell lines .

- Case Study 2 : Another investigation focused on the structure-activity relationship (SAR) of triazoles. The presence of electron-donating groups like methyl on the phenyl ring was found to enhance anticancer activity. This suggests that modifications to the triazole scaffold can significantly impact its efficacy against cancer cells .

Antimicrobial Activity

In addition to anticancer properties, triazole compounds are known for their antimicrobial activities:

- Case Study 3 : A series of synthesized triazole derivatives were tested for their antimicrobial properties. While some compounds demonstrated minimal activity against bacterial strains, this compound exhibited promising results against specific Gram-positive bacteria .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.